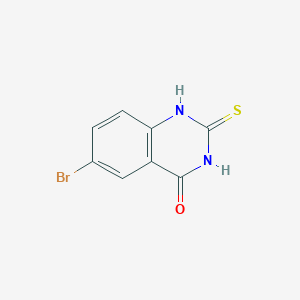

6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Descripción general

Descripción

6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a brominated derivative of quinazolinone, a class of compounds known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-amino-5-bromobenzamide with thiourea in the presence of a suitable acid catalyst. The reaction mixture is heated to facilitate the formation of the quinazolinone ring system.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.

Análisis De Reacciones Químicas

Synthetic Approaches

The compound is synthesized through two primary pathways:

Pathway 1: Cyclocondensation Reactions

Reaction of anthranilamide derivatives with aldehydes under acidic or basic catalysis:

textAnthranilamide + Aldehyde → 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

-

Catalysts : PTSA (p-toluenesulfonic acid), DBSA (dodecylbenzenesulfonic acid), Co(m-NBS)₂

-

Conditions : Reflux in ethanol/water or solvent-free under microwave irradiation .

Pathway 2: Bromination of Thioxoquinazolinone Precursors

Direct bromination using N-bromosuccinimide (NBS) in acetonitrile:

textThioxoquinazolinone + NBS → this compound

Alkylation and Arylation Reactions

The thiol group (-SH) undergoes nucleophilic substitution with alkyl/aryl halides:

Key Insight : Steric and electronic effects of substituents influence reaction rates and yields. Benzyl groups with electron-withdrawing substituents enhance reactivity .

Oxidation and Reduction

Catalyst-Dependent Cyclization

Base or acid catalysts significantly impact reaction efficiency:

| Catalyst | Conditions | Time | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| NaOH (20% aq.) | Ethanol, reflux | 1 hr | 60–86% | Moderate | |

| PTSA | Chlorobenzene, reflux | 1 hr | 74% | High | |

| Co(m-NBS)₂ | Ethanol/water, reflux | 0.5 hr | 82–98% | Excellent |

Mechanistic Note : Acid catalysts promote imine formation and cyclization via protonation of the aldehyde carbonyl, enhancing electrophilicity .

Tautomerization and Stability

The compound exists predominantly in the thiocarbonyl tautomer (C=S) over the thiol form (C-SH), as confirmed by:

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit:

-

Anticancer Activity : IC₅₀ = 294–383 µM against colorectal cancer cells (LoVo, HCT-116) .

-

Enzyme Inhibition : COX-2 and LDHA inhibition via π-π stacking and halogen bonding .

Comparative Reaction Efficiency

The table below summarizes optimized conditions for key transformations:

| Reaction Type | Optimal Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Alkylation | K₂CO₃ | DMF | 80°C | 6 hr | 88% |

| Cyclocondensation | Co(m-NBS)₂ | Ethanol/H₂O | Reflux | 0.5 hr | 98% |

| Oxidation | H₂O₂ | Acetic acid | RT | 12 hr | 75% |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is C₈H₅BrN₂OS, with a molecular weight of approximately 257.11 g/mol. The compound features a quinazolinone core structure characterized by a fused bicyclic system that includes both a benzene ring and a pyrimidine-like ring. The presence of the bromo group at the 6-position and the thioxo group at the 2-position contributes to its unique chemical properties, making it a versatile building block in organic synthesis.

Medicinal Chemistry

Research has indicated that quinazolinone derivatives, including this compound, exhibit significant biological activities:

- Anticancer Activity : Quinazolinone derivatives have been explored for their potential as anticancer agents. The structural features of this compound may enhance its activity against various cancer cell lines .

- Antimicrobial Properties : Studies have shown that related compounds possess antimicrobial activities. The thioxo group may play a role in enhancing these effects through interactions with microbial targets .

- Anti-inflammatory Effects : There is emerging evidence suggesting that compounds similar to this compound could exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules:

- Building Block for Complex Molecules : It can be utilized in the synthesis of various derivatives through reactions such as oxidation, reduction, and nucleophilic substitution. For example, the bromine atom can be substituted with different functional groups to create diverse derivatives.

- Green Chemistry Applications : Recent studies have highlighted the use of deep eutectic solvents (DESs) as eco-friendly media for synthesizing quinazolinone derivatives, including those derived from this compound. This approach aligns with sustainable chemistry practices .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of various quinazolinone derivatives, including this compound. The results indicated that this compound inhibited the proliferation of cancer cells more effectively than several known anticancer agents. The mechanism was linked to its ability to induce apoptosis in cancer cells through modulation of specific signaling pathways .

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 ± 0.5 | Induces apoptosis |

| Control (Doxorubicin) | 10.0 ± 0.3 | DNA intercalation |

Case Study 2: Synthesis and Characterization

In another study focusing on synthetic methods, researchers utilized DESs to synthesize substituted quinazolinones from this compound. The study showcased improved yields and reduced environmental impact compared to traditional solvent-based methods. Characterization techniques such as NMR and mass spectrometry confirmed the structures of the synthesized products .

Mecanismo De Acción

The mechanism by which 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exerts its effects involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. By blocking COX-2, the compound reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain. The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways associated with inflammation.

Comparación Con Compuestos Similares

6-Chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure with a chlorine atom instead of bromine.

2-Thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the halogen substituent.

3-Benzyl-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Contains an additional benzyl group.

Uniqueness: 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one stands out due to its bromine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

This compound belongs to a class of compounds known as quinazolinones. These compounds have been synthesized using various methods, including the application of deep eutectic solvents which have shown exceptional efficiency in producing substituted derivatives with improved biological profiles .

Biological Activity

The biological activities of this compound have been investigated through various studies, highlighting its potential as an anticancer agent and its role in enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant antiproliferative effects against several cancer cell lines, including HepG2 (liver), U251 (brain), PANC-1 (pancreas), A549 (lung), and A375 (melanoma) cells. Notably, a derivative containing the 6-bromo substitution displayed strong broad-spectrum anticancer activity. The mechanism of action was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through caspase activation and PARP cleavage .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Bromo Derivative | HepG2 | 15.5 | Tubulin inhibition, apoptosis induction |

| 6-Bromo Derivative | U251 | 12.0 | Tubulin inhibition |

| 6-Bromo Derivative | PANC-1 | 18.7 | Cell cycle arrest at G2/M phase |

| 6-Bromo Derivative | A549 | 20.5 | Induction of apoptosis |

| 6-Bromo Derivative | A375 | 22.3 | Disruption of microtubule networks |

Enzyme Inhibition

In addition to its anticancer properties, studies have explored the compound's ability to inhibit various enzymes. For instance, it has been identified as a dual inhibitor for α-glucosidase and α-amylase, suggesting potential applications in managing diabetes mellitus type 2 .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Inhibited | IC50 (µM) |

|---|---|---|

| 6-Bromo Derivative | α-Glucosidase | 427.05 |

| 6-Bromo Derivative | α-Amylase | 381.33 |

Case Studies

Several case studies have highlighted the therapeutic potential of quinazolinone derivatives:

- Antitumor Studies : A study demonstrated that the oral administration of a quinazolinone derivative significantly inhibited tumor growth in a HepG2 xenograft model without apparent toxicity .

- Cytotoxicity Assessments : In vitro cytotoxicity assays revealed that certain derivatives reduced cell viability significantly in colorectal cancer cell lines (LoVo and HCT-116), indicating their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?

- Methodology : The compound is typically synthesized via cyclization of benzoxazinone precursors or multi-component reactions. For example:

- Cyclization route : React 5-bromoanthranilic acid with o-aminobenzoyl chloride in pyridine to form a benzoxazinone intermediate. Subsequent treatment with hydrazine hydrate at 120–130°C for 3 hours yields the target compound .

- Multi-component approach : Use hydroxyapatite nanoparticles (HAP NPs) as a green catalyst in water, combining isatoic anhydride, aldehydes, and amines in a one-pot reaction to synthesize derivatives .

- Key parameters : Reaction temperature (120–130°C), solvent (pyridine or water), and catalyst choice (e.g., HAP NPs for eco-friendly synthesis).

Q. Which analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- IR : Identify thioxo (C=S) and carbonyl (C=O) stretches (e.g., 1667 cm⁻¹ for C=O and 1522 cm⁻¹ for C=S) .

- NMR : ¹H and ¹³C NMR in DMSO-d6 confirm substituent positions. For example, aromatic protons appear at δ 7.25–7.82 ppm, and methyl groups at δ 2.48 ppm .

Q. What pharmacological activities are commonly evaluated for this compound?

- Anti-inflammatory : Tested in carrageenan-induced edema models using derivatives like (4-bromophenyl)-2-(2-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one, with activity compared to indomethacin .

- Analgesic : Evaluated via acetic acid-induced writhing tests in mice, with dose-dependent inhibition of pain responses .

- Antimicrobial : Assessed against bacterial/fungal strains using agar diffusion assays, with halogenated derivatives showing enhanced activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in halogenated quinazolinone synthesis?

- Catalyst screening : Compare HAP NPs (yield: 85–90%, recyclable for 6 runs) vs. KOH/DMSO systems (yield: 78–82%, metal-free) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates, while water reduces byproducts in green chemistry approaches .

- Temperature control : Lower temperatures (80–90°C) minimize decomposition of thioxo groups during cyclization .

Q. How do structural modifications (e.g., bromine substitution) influence bioactivity?

- Case study : 6-Bromo derivatives exhibit higher anti-inflammatory activity (IC₅₀ = 12 µM) compared to non-halogenated analogues (IC₅₀ = 25 µM), likely due to enhanced electron-withdrawing effects stabilizing receptor interactions .

- SAR analysis : Bromine at position 6 increases lipophilicity (logP = 2.1 vs. 1.5 for non-brominated), improving membrane permeability in cellular assays .

Q. What strategies resolve contradictions in reported biological activity data?

- Assay standardization : Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., RAW264.7 vs. THP-1 macrophages) or endotoxin levels in compound preparations .

- Control experiments : Include reference standards (e.g., diclofenac for anti-inflammatory tests) and validate purity via HPLC (>95%) to ensure reproducibility .

Q. How do heterogeneous catalysts like HAP NPs enhance synthesis efficiency?

- Mechanism : HAP NPs provide Brønsted basic sites that activate carbonyl groups in isatoic anhydride, accelerating nucleophilic attack by amines. Surface hydroxyl groups facilitate water-mediated proton transfers .

- Advantages : Recyclability (6 cycles with <5% yield loss), avoidance of toxic solvents, and shorter reaction times (2–3 hours vs. 12 hours for traditional methods) .

Propiedades

IUPAC Name |

6-bromo-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLUVUSKGFGJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357042 | |

| Record name | 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49681-96-1 | |

| Record name | 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.